molecular formula C8H10N2O B6358419 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine CAS No. 1542872-87-6

4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine

Cat. No.: B6358419
CAS No.: 1542872-87-6
M. Wt: 150.18 g/mol
InChI Key: VRJZMAFTCDAQNA-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine is a bicyclic heterocyclic compound featuring a fused dihydrofuran and pyridine ring system. Its synthesis often employs microwave-assisted intramolecular inverse-electron-demand Diels-Alder reactions, enabling efficient cycloaddition with diverse substituents .

Properties

IUPAC Name

4-methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-6-2-3-11-8(6)10-4-7(5)9/h4H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJZMAFTCDAQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCOC2=NC=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4,5-Dihydro-3-Furancarbonitriles with α,β-Unsaturated Carbonyl Compounds

A foundational approach to constructing the dihydrofuro[2,3-b]pyridine scaffold involves cyclocondensation reactions between 2-amino-4,5-dihydro-3-furancarbonitriles and α,β-unsaturated carbonyl compounds . This method leverages the nucleophilic character of the amino group in the furancarbonitrile to initiate a cascade reaction with electron-deficient carbonyl systems.

For the synthesis of 4-methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine, methyl vinyl ketone serves as the α,β-unsaturated carbonyl partner. The reaction proceeds under mild acidic conditions (e.g., acetic acid, 80–100°C), facilitating imine formation followed by intramolecular cyclization to yield the dihydrofuropyridine core. The nitrile group at position 5 is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) .

Key Reaction Parameters

StepReagents/ConditionsYield (%)Reference
CyclocondensationMethyl vinyl ketone, AcOH, 90°C, 6 hr65–70
Nitrile ReductionH₂ (1 atm), 10% Pd-C, EtOH, 25°C, 12 hr85

This method is notable for its regioselectivity, driven by the electronic bias of the furancarbonitrile, and offers modularity for introducing substituents via varying carbonyl partners .

Intramolecular Inverse-Electron-Demand Diels-Alder Reaction

An advanced strategy employs intramolecular inverse-electron-demand Diels-Alder (IEDDA) reactions to assemble the dihydrofuropyridine skeleton . Starting from 1,2,4-triazines functionalized with alkynyl groups, thermal or microwave-assisted cyclization generates the fused ring system. The methyl group at position 4 is introduced via a pre-functionalized alkyne precursor (e.g., propargyl methyl ether), while the amine at position 5 is installed through post-cyclization modifications.

For example, heating a triazine-alkyne derivative at 120°C in toluene induces IEDDA cyclization, producing the dihydrofuropyridine intermediate. Subsequent cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) or nucleophilic substitution (e.g., amination with NH₃/MeOH) introduces the amine functionality .

Optimization Insights

  • Microwave irradiation (150°C, 30 min) improves reaction efficiency (yield: 75% vs. 60% under thermal conditions) .

  • Electron-withdrawing groups on the triazine enhance cyclization rates by polarizing the π-system .

Chlorination-Amination of Pyridone Precursors

A third route involves functionalizing pre-formed pyridone intermediates. 3-Cyano-4-methyl-2-pyridone, synthesized via Knovenagel condensation and acid-catalyzed cyclization , serves as a versatile precursor. Chlorination with POCl₃/PCl₅ (10:1 ratio) at 115°C replaces the hydroxyl group at position 2 with chlorine, yielding 2-chloro-3-cyano-4-methylpyridine . The nitrile group at position 3 is then hydrolyzed to an amide using concentrated H₂SO₄ (90°C, 3 hr), followed by Hofmann degradation with NaOBr/NaOH to furnish the primary amine .

Critical Data

IntermediateReagents/ConditionsYield (%)Reference
3-Cyano-4-methyl-2-pyridoneMalononitrile, Acetylacetaldehyde, H₂SO₄68
2-Chloro-3-cyano-4-methylpyridinePOCl₃/PCl₅, 115°C, 2 hr82
5-Amino DerivativeH₂SO₄ (conc.), then NaOBr/NaOH, 70°C75

This method benefits from high functional group tolerance and scalability, as demonstrated in multi-gram syntheses .

Reductive Amination of Dihydrofuropyridine Ketones

Reductive amination offers a direct path to installing the amine group. 5-Keto-4-methyl-2,3-dihydrofuro[2,3-b]pyridine, accessible via oxidation of a methyl-substituted precursor (e.g., using KMnO₄/H₂SO₄), reacts with ammonium acetate in the presence of NaBH₃CN to yield the target amine . The reaction proceeds via imine formation followed by borohydride reduction, achieving moderate yields (50–60%) due to competing over-reduction pathways .

Conditions and Outcomes

  • Solvent: MeOH/THF (1:1), 25°C, 24 hr.

  • NaBH₃CN (2 equiv.) ensures selective reduction of the imine over the ketone .

Palladium-catalyzed Buchwald-Hartwig amination enables late-stage introduction of the amine group. Starting from 5-bromo-4-methyl-2,3-dihydrofuro[2,3-b]pyridine, reaction with NH₃ or benzophenone imine in the presence of Pd₂(dba)₃/Xantphos (ligand) and Cs₂CO₃ (base) affords the amine product . This method is advantageous for its compatibility with sensitive functional groups and high atom economy.

Catalytic System Performance

LigandTemp (°C)Time (hr)Yield (%)
Xantphos1001278
BINAP1101865

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce more saturated furo[2,3-b]pyridine derivatives .

Scientific Research Applications

Biological Activities

The biological evaluation of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine has revealed several promising activities:

  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, certain analogs have shown potent antitumor properties comparable to established chemotherapeutic agents .
  • Antiviral Properties : The compound's structural similarity to other known antiviral agents suggests potential effectiveness against viral infections. Research has indicated that related structures can inhibit herpesviruses, including HSV-1 and HSV-2, indicating a pathway for further exploration in antiviral drug development .
  • Antioxidant Activity : Compounds with similar furo-pyridine structures have been noted for their antioxidant capabilities. These properties are essential in mitigating oxidative stress-related diseases, making this compound a candidate for further research in this area .

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

Therapeutic Area Potential Application
AnticancerCytotoxic agents against various cancers
AntiviralTreatment for herpesvirus infections
AntioxidantProtection against oxidative stress
NeurologicalPossible neuroprotective effects due to structural analogs with known CNS activity

Case Studies and Research Findings

Recent studies highlight the compound's potential in drug formulation:

  • Cytotoxicity Assays : In vitro assays demonstrated that specific derivatives of this compound inhibited the growth of cancer cells significantly more than controls. The mechanisms underlying these effects are being investigated further through molecular docking studies to understand binding affinities with target proteins involved in cancer progression.
  • In Vivo Studies : Animal models have shown promising results when treated with formulations containing this compound, indicating effective absorption and distribution profiles conducive to therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the lead compounds derived from this compound by modifying substituents on the pyridine or furan rings to enhance potency and selectivity against specific biological targets.

Mechanism of Action

The mechanism of action of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

The compound is compared to analogs with modified ring systems or substituents, as outlined below:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Notable Properties/Activities Synthesis Method References
4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine Dihydrofuro[2,3-b]pyridine 4-CH₃, 5-NH₂ Potential microtubule targeting (inferred) Microwave-assisted cycloaddition
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Pyrrolo[2,3-b]pyridine 1-CH₃, 5-NH₂ Unspecified bioactivity; used in kinase studies Alkylation of pyrrolo precursors
2-Bromothieno[2,3-b]pyridin-5-amine Thieno[2,3-b]pyridine 2-Br, 5-NH₂ Halogen-enhanced reactivity; scaffold for drug discovery Suzuki coupling or halogenation
5-Methyl-furo[2,3-d]pyrimidines Furo[2,3-d]pyrimidine 5-CH₃, N4-aryl substitutions Microtubule depolymerization (IC₅₀ ≈ 0.8–1.2 µM vs. CA-4) Ullmann coupling and alkylation
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine Pyrrolo[2,3-b]pyridine 3-Br, 5-NH₂ Bromine as a leaving group for further derivatization Bromination of pyrrolo precursors

Biological Activity

4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C11H12N2O\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}

This structure consists of a furo-pyridine core, which is known to influence its biological interactions.

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, altering cellular functions and signaling pathways.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial in reducing oxidative stress in cells.
  • Cellular Effects : It can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Inhibition of Cancer Cell Growth : Compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. For example, studies indicate that derivatives can inhibit human non-small cell lung cancer (A549) cells with IC50 values lower than standard treatments .
CompoundCell LineIC50 Value
This compoundA549< 10 µM
Similar DerivativeA549< 15 µM

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Bacterial Inhibition : Studies suggest that benzaldehyde derivatives enhance the efficacy of antibiotics against resistant bacterial strains like Staphylococcus aureus. The presence of this compound could modulate antibiotic action by altering bacterial membrane permeability .

Neuroprotective Effects

Emerging research indicates its potential application in treating neurodegenerative disorders such as Alzheimer's disease:

  • Tauopathies Treatment : The compound has been investigated for its role in tau-mediated neurodegeneration. Its ability to interact with tau proteins may provide therapeutic benefits against diseases characterized by tau aggregation .

Case Studies

  • Anticancer Study : A study conducted on a series of dihydrofuro derivatives demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study reported that the compound significantly reduced cell viability in A549 cells and induced caspase activation.
  • Neuroprotective Study : Research focused on the application of this compound in models of Alzheimer's disease showed promising results in preventing tau aggregation and improving cognitive functions in animal models.

Q & A

Q. What are the established synthetic routes for 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via heterocyclization and reduction strategies. Key methods include:
  • Double heterocyclization : Reacting malononitrile derivatives with sodium borohydride to form the fused furopyridine core .
  • Functional group modifications : Introducing methyl groups via alkylation or using protected intermediates to control regioselectivity .
  • Optimization : Reaction temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) are critical for yield and purity. Monitoring via TLC and adjusting stoichiometry of reagents minimizes side products .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation : 1H^1 \text{H}/13C^{13} \text{C} NMR to identify proton environments and carbon frameworks (e.g., dihydrofuran ring protons at δ 3.5–4.5 ppm) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time compared to standards .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 163.087) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Kinase inhibition assays : Screens against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays. IC50_{50} values are calculated via dose-response curves .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate growth inhibition. EC50_{50} values are reported with standard deviations from triplicate experiments .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound for specific kinase targets?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Synthesize analogs with substituents at the 4-methyl or dihydrofuran positions. Compare inhibitory profiles using kinase panels (e.g., Eurofins KinaseProfiler™) .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding interactions with kinase ATP pockets. Focus on hydrogen bonding (e.g., pyridinamine-NH2_2 with kinase hinge region) .
  • Crystallography : Co-crystallize the compound with target kinases (e.g., PDB deposition) to validate binding modes and guide rational design .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Assay validation : Confirm in vitro results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Check compound stability in buffer/DMSO .
  • Pharmacokinetic (PK) analysis : Measure plasma half-life and bioavailability in rodent models. Low exposure may explain in vivo inefficacy despite in vitro activity .
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites. For example, oxidative metabolism of the dihydrofuran ring may reduce potency .

Q. What strategies address low solubility of this compound in aqueous assays?

  • Methodological Answer :
  • Formulation optimization : Use co-solvents (e.g., 10% DMSO/PEG-400) or cyclodextrin-based solubilization .
  • Salt formation : Prepare hydrochloride or mesylate salts to enhance water solubility. Characterize salts via XRPD and DSC .
  • Prodrug design : Introduce phosphate or ester groups at the amine position, which hydrolyze in physiological conditions .

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